molecular formula C6H7FN2O2 B13312873 2-fluoro-2-(1-methyl-1H-imidazol-4-yl)acetic acid

2-fluoro-2-(1-methyl-1H-imidazol-4-yl)acetic acid

Cat. No.: B13312873
M. Wt: 158.13 g/mol
InChI Key: MKNFDSCCNFUYON-UHFFFAOYSA-N
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Description

2-fluoro-2-(1-methyl-1H-imidazol-4-yl)acetic acid is a synthetic organic compound that features a fluorine atom and an imidazole ring The imidazole ring is a five-membered heterocyclic structure containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-2-(1-methyl-1H-imidazol-4-yl)acetic acid typically involves the methylation of 1-methylimidazole followed by oxidation. The reaction conditions often include the use of an oxidizing agent such as hydrogen peroxide or a peracid. The reaction is carried out under controlled temperature and pH conditions to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to monitor and control reaction parameters.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-2-(1-methyl-1H-imidazol-4-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the imidazole ring.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide or potassium cyanide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as azides or nitriles.

Scientific Research Applications

2-fluoro-2-(1-methyl-1H-imidazol-4-yl)acetic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-fluoro-2-(1-methyl-1H-imidazol-4-yl)acetic acid involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, affecting enzymatic activities. The fluorine atom can enhance the compound’s stability and bioavailability, allowing it to interact more effectively with biological targets .

Comparison with Similar Compounds

Similar Compounds

    2-(1-methyl-1H-imidazol-4-yl)acetic acid: Lacks the fluorine atom, which may affect its reactivity and biological activity.

    2-fluoro-2-(1H-imidazol-4-yl)acetic acid: Lacks the methyl group, which can influence its solubility and interaction with biological targets.

Uniqueness

2-fluoro-2-(1-methyl-1H-imidazol-4-yl)acetic acid is unique due to the presence of both a fluorine atom and a methyl group. These substituents can enhance the compound’s stability, reactivity, and potential biological activities, making it a valuable compound for various applications .

Properties

Molecular Formula

C6H7FN2O2

Molecular Weight

158.13 g/mol

IUPAC Name

2-fluoro-2-(1-methylimidazol-4-yl)acetic acid

InChI

InChI=1S/C6H7FN2O2/c1-9-2-4(8-3-9)5(7)6(10)11/h2-3,5H,1H3,(H,10,11)

InChI Key

MKNFDSCCNFUYON-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(N=C1)C(C(=O)O)F

Origin of Product

United States

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